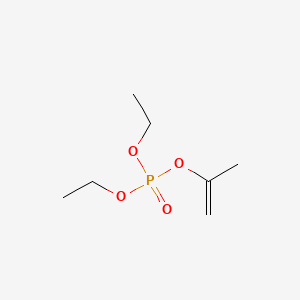

Diethyl isopropenyl phosphate

説明

The exact mass of the compound Phosphoric acid, diethyl isopropenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

diethyl prop-1-en-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRYXWQEOZQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312835 | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5954-28-9 | |

| Record name | Diethyl 1-methylvinyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Isopropenyl Phosphate Synthesis via the Perkow Reaction: A Comprehensive Technical Guide

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Perkow reaction for the synthesis of diethyl isopropenyl phosphate, a valuable vinyl phosphate. The Perkow reaction offers a direct route from α-haloketones and trialkyl phosphites to enol phosphates, compounds of significant interest in organic synthesis and medicinal chemistry.[1] This document moves beyond a simple recitation of procedural steps to deliver a holistic understanding grounded in mechanistic principles. We will dissect the causality behind experimental choices, present a self-validating and robust protocol, and provide a framework for product characterization and process optimization. The content herein is designed to empower researchers to not only replicate this synthesis but also to intelligently adapt and troubleshoot the methodology for their specific applications.

The Perkow Reaction: Mechanistic Insights and Theoretical Foundations

Introduction to the Perkow Reaction

The Perkow reaction is a classic transformation in organophosphorus chemistry where a trialkyl phosphite reacts with an α-haloketone to yield a dialkyl vinyl phosphate and an alkyl halide.[1] Discovered by Werner Perkow, this reaction provides access to a class of enol phosphates that are versatile synthetic intermediates. They can serve as phosphorylating agents or participate in various coupling and cycloaddition reactions.[1][2] The synthesis of this compound from triethyl phosphite and chloroacetone is a prime example of this reaction's utility.

The Reaction Mechanism: A Step-by-Step Analysis

Understanding the reaction mechanism is paramount for controlling its outcome. The formation of the vinyl phosphate proceeds through a multi-step pathway, which distinguishes it from competing reactions.[1][3]

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic phosphorus atom of the triethyl phosphite attacking the electrophilic carbonyl carbon of the chloroacetone.[1][4] This initial interaction is often favored over an attack at the halogenated carbon.[3][4]

-

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a zwitterionic intermediate.[1] Computational studies suggest this may proceed via an oxaphosphirane intermediate, which is the rate-determining step.[3][4]

-

Rearrangement and Halide Elimination: The intermediate rapidly rearranges. This process involves the cleavage of the P-C bond and the elimination of the chloride ion, resulting in a vinyloxyphosphonium cation.[3]

-

Dealkylation: The final step is a second nucleophilic displacement. The displaced chloride anion attacks one of the ethyl groups on the phosphonium cation, yielding the stable this compound and ethyl chloride as a byproduct.[1]

// Reactants reactants [label="Triethyl Phosphite\n+ Chloroacetone", shape= Mrecord, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products intermediate [label="Zwitterionic Intermediate", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; cation [label="Vinyloxyphosphonium Cation\n+ Chloride Ion", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="this compound\n+ Ethyl Chloride", shape=Mrecord, color="#34A853", fillcolor="#E6F4EA", fontcolor="#202124"];

// Workflow reactants -> intermediate [label="1. Nucleophilic Attack", color="#4285F4"]; intermediate -> cation [label="2. Rearrangement", color="#EA4335"]; cation -> products [label="3. Dealkylation (SN2)", color="#FBBC05"]; }

Figure 1: Perkow Reaction Mechanism

The Perkow vs. Michaelis-Arbuzov Reaction: A Competitive Landscape

The same set of reactants—a trialkyl phosphite and a haloketone—can also undergo the Michaelis-Arbuzov reaction to form a β-keto phosphonate.[1][5] The Perkow reaction is often considered a competing pathway.[1] The preferential course is dictated by the electronic properties of the α-haloketone and the reaction conditions.[1][4] For the reaction between triethyl phosphite and chloroacetone, computational and experimental data show that the Perkow pathway is both kinetically and thermodynamically favored, leading to the vinyl phosphate as the major product.[3][4] This preference is attributed to the initial, favored attack at the carbonyl carbon rather than the α-carbon bearing the halogen.[4]

Synthesis of this compound: A Validated Protocol

Principle of the Synthesis

The synthesis is a direct application of the Perkow reaction, converting chloroacetone and triethyl phosphite into the desired vinyl phosphate.

Reaction: C₃H₅ClO + P(OC₂H₅)₃ → C₇H₁₅O₄P + C₂H₅Cl

Reagent and Equipment Specifications

Proper preparation and high-quality reagents are crucial for maximizing yield and purity.

| Reagent / Equipment | Specification | Rationale / Key Insight |

| Triethyl phosphite | ≥98% purity | High purity minimizes potential side reactions. Should be handled under an inert atmosphere (e.g., Argon) to prevent oxidation to triethyl phosphate.[6] |

| Chloroacetone | ≥95% purity, stabilized | Stabilizer prevents self-condensation. The purity directly impacts the purity of the final product. |

| Reaction Solvent | None (Neat reaction) | The reaction can be run effectively without a solvent, simplifying workup. Solvent-free conditions at 70-80°C are reported to give high yields of the Perkow product.[4] |

| Reaction Flask | Two-neck, round-bottomed flask | Allows for simultaneous addition of reagent and monitoring of temperature under an inert atmosphere. |

| Condenser | Reflux condenser | Necessary to contain the reactants and the volatile ethyl chloride byproduct during heating. |

| Addition Funnel | Dropping funnel | Enables slow, controlled addition of chloroacetone. This is critical for managing the exothermic nature of the reaction and maintaining temperature control. |

| Inert Atmosphere | Argon or Nitrogen | Prevents oxidation of the phosphite reagent. |

| Heating/Stirring | Magnetic stir plate with oil bath | Provides uniform heating and efficient mixing, which is essential for consistent reaction progress. |

| Purification System | Short-path vacuum distillation apparatus | Ideal for purifying the liquid product by separating it from non-volatile impurities and any unreacted starting material.[6] |

Detailed Step-by-Step Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Chloroacetone is a lachrymator and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

System Preparation: Assemble a flame-dried 250 mL two-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas like Argon or Nitrogen.

-

Reagent Charging: Charge the reaction flask with triethyl phosphite (e.g., 0.5 mol, 83.0 g, 95.4 mL).

-

Controlled Addition: Fill the dropping funnel with chloroacetone (e.g., 0.5 mol, 46.3 g, 39.2 mL). Begin adding the chloroacetone dropwise to the stirring triethyl phosphite at room temperature. An exothermic reaction will commence.

-

Causality Insight: Slow, dropwise addition is crucial to control the initial exotherm and prevent a runaway reaction. Maintaining control ensures the reaction stays on the desired Perkow pathway.

-

-

Reaction Heating: After the addition is complete, slowly heat the reaction mixture in an oil bath to 90-100°C. Maintain this temperature with vigorous stirring for 2-3 hours. The reaction mixture will typically turn from colorless to a pale yellow or amber color.

-

Causality Insight: Heating ensures the reaction proceeds to completion. The temperature is kept below levels where significant side reactions or decomposition might occur.[4]

-

-

Monitoring Progress (Optional): Reaction progress can be monitored by taking small aliquots and analyzing them via ³¹P NMR. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the this compound signal (around -5 to -8 ppm) indicates product formation.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Set up a short-path distillation apparatus.

-

Carefully transfer the crude reaction mixture to the distillation flask.

-

Perform vacuum distillation. The product, this compound, will distill as a colorless oil. The boiling point will be dependent on the vacuum applied (literature for similar compounds suggests a range of 115-125 °C at ~0.5 mmHg).[6]

-

Collect the fraction corresponding to the pure product.

-

Process Workflow Diagram

// Nodes A [label="1. Apparatus Setup\n(Flame-dried, Inert Atmosphere)", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Charge Triethyl Phosphite", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Controlled Addition\nof Chloroacetone", color="#4285F4", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="4. Reaction Under Reflux\n(90-100°C, 2-3h)", color="#EA4335", fillcolor="#FCE8E6", fontcolor="#202124"]; E [label="5. Cooling to Room Temp.", color="#FBBC05", fillcolor="#FEF7E0", fontcolor="#202124"]; F [label="6. Vacuum Distillation", color="#34A853", fillcolor="#E6F4EA", fontcolor="#202124"]; G [label="Pure Diethyl Isopropenyl\nPhosphate", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 2: Synthesis & Purification Workflow

Product Characterization and Quality Control

Confirming the structure and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Physical Properties

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: Dependent on pressure; typically requires vacuum distillation.

Spectroscopic Analysis: Confirming the Structure

-

³¹P NMR Spectroscopy: This is the most direct and informative technique for this class of compounds. A single peak is expected in the proton-decoupled spectrum. The chemical shift for dialkyl vinyl phosphates typically appears in the range of -5 to -10 ppm (referenced against 85% H₃PO₄).[7] This clearly distinguishes it from any starting triethyl phosphite (

+139 ppm) or potential Michaelis-Arbuzov byproduct (+20 to +25 ppm). -

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the isopropenyl and the two ethyl groups. Key features include vinyl protons and a methyl group on the double bond, along with the triplet and quartet pattern of the ethoxy groups, which will show coupling to the phosphorus atom.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing distinct signals for the vinyl carbons, the methyl carbon, and the two carbons of the ethoxy groups. The carbons closer to the phosphorus atom will exhibit C-P coupling.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. Expected absorptions include C=C stretching for the vinyl group (~1650 cm⁻¹), P=O stretching (~1250-1280 cm⁻¹), and P-O-C stretching (~1020-1050 cm⁻¹).

Summary of Expected Spectroscopic Data

| Technique | Expected Observation | Interpretation |

| ³¹P NMR | Singlet at δ ≈ -5 to -10 ppm | Confirms phosphate ester environment. |

| ¹H NMR | Multiplets (vinyl H), Singlet (vinyl CH₃), Multiplet (OCH₂ CH₃), Triplet (CH₃ CH₂O) | Confirms the isopropenyl and diethyl groups. J(H,P) coupling will be visible on adjacent protons. |

| ¹³C NMR | Signals for C=C, CH₃, OCH₂, and CH₃ carbons | Confirms the carbon skeleton. J(C,P) coupling confirms connectivity. |

| IR (cm⁻¹) | ~1650 (C=C), ~1260 (P=O), ~1030 (P-O-C) | Presence of key functional groups. |

Characterization Workflow Diagram

// Nodes A [label="Distilled Product", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Spectroscopic Analysis", shape=Mrecord, label="31P NMR | 1H NMR | 13C NMR | IR", color="#4285F4", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Data Interpretation", color="#FBBC05", fillcolor="#FEF7E0", fontcolor="#202124"]; D [label="Compare with Expected Values\n(Chemical Shifts, Couplings, Frequencies)", color="#EA4335", fillcolor="#FCE8E6", fontcolor="#202124"]; E [label="Structure & Purity Confirmed", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Figure 3: Product Characterization Workflow

References

-

Perkow reaction - Wikipedia. [Link]

-

A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. ResearchGate. [Link]

-

Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis−Arbuzov. ACS Publications. [Link]

-

Perkow reaction - chemeurope.com. [Link]

-

Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. Royal Society of Chemistry. [Link]

-

DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. [Link]

-

Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Royal Society of Chemistry. [Link]

-

REACTION OF TRIALKYL PHOSPHITES AND a-HALOKETONES IN APROTIC MEDIA (PERKOW-ARBUZOV REACTION) AND IN PROTIC SOLVENTS. Periodica Polytechnica Chemical Engineering. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

Sources

- 1. Perkow reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perkow_reaction [chemeurope.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

Mechanism of Diethyl isopropenyl phosphate formation

An In-Depth Technical Guide to the Formation Mechanism of Diethyl Isopropenyl Phosphate

Introduction: The Significance of Vinyl Phosphates

Vinyl phosphates, also known as enol phosphates, are a class of organophosphorus compounds characterized by a phosphate group attached to a double-bonded carbon atom. These molecules are not merely chemical curiosities; they serve as pivotal intermediates in a wide array of synthetic transformations and are found in crucial biological pathways.[1][2] this compound, a representative member of this class, is synthesized through a fascinating and competitive reaction landscape. The predominant route to its formation is the Perkow reaction, a unique transformation of α-haloketones with trialkyl phosphites.[3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a deep dive into the core mechanisms governing the formation of this compound, the factors that dictate its synthesis over competing pathways, and the practical methodologies for its preparation and characterization.

The Mechanistic Crossroads: Perkow vs. Michaelis-Arbuzov Reaction

The reaction of an α-haloketone, such as chloroacetone, with a trialkyl phosphite like triethyl phosphite stands at a mechanistic crossroads, with two competing pathways vying for dominance: the Perkow reaction, yielding a vinyl phosphate, and the Michaelis-Arbuzov reaction, which produces a β-ketophosphonate.[5][6] Understanding the nuances of these pathways is paramount for controlling the reaction outcome.

The Perkow Reaction: Pathway to Vinyl Phosphates

The Perkow reaction is the direct route to forming this compound from triethyl phosphite and chloroacetone.[4] While several mechanisms have been proposed over the years, recent high-level computational studies provide strong evidence for a pathway involving a key three-membered ring intermediate.[3][5][7][8]

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbonyl carbon of chloroacetone.[5][7][8] This initial step is the rate-determining step in polar solvents like THF.[3][5][7][8] This leads to the formation of a transient oxaphosphirane intermediate.[3][5][7][8] This intermediate then undergoes a rapid rearrangement. The process involves the cleavage of the P-C bond and the expulsion of the chloride ion, driven by the release of ring strain, to form a phosphonium salt.[8] The final step is a dealkylation of the phosphonium cation. The liberated chloride anion attacks one of the ethyl groups in an SN2 fashion, resulting in the formation of the final this compound and ethyl chloride as a byproduct.[9]

Controlling the Outcome: Key Factors in the Synthesis

The formation of this compound is a kinetically controlled process. [3][5][7]Several experimental parameters can be adjusted to favor the Perkow reaction over the Michaelis-Arbuzov pathway.

| Factor | Favors Perkow Product (Vinyl Phosphate) | Favors Michaelis-Arbuzov (β-Ketophosphonate) | Rationale |

| Halogen on Ketone | Chlorine, Bromine | Iodine | The Perkow reaction is more prevalent with α-chloro and α-bromo ketones. The better leaving group ability of iodine strongly favors SN2 attack at the α-carbon, promoting the Michaelis-Arbuzov pathway. [6][10] |

| Temperature | Lower Temperatures | Higher Temperatures | The Perkow reaction is generally the kinetically favored pathway. [3][5]Higher temperatures can provide the necessary activation energy to overcome the barrier for the thermodynamically more stable Michaelis-Arbuzov product. [3][6] |

| Solvent | Polar Solvents (THF, CH₂Cl₂) | Solvent-free (neat), Non-polar | The Perkow pathway is kinetically preferred in polar solvents. [3][5][7][8] |

| Substrate Electronics | Electron-withdrawing groups near carbonyl | - | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it a more favorable site for the initial attack by the phosphite, thus favoring the Perkow reaction. [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the Perkow reaction of triethyl phosphite and chloroacetone.

Materials:

-

Triethyl phosphite (freshly distilled)

-

Chloroacetone (reagent grade)

-

Dry toluene (or other suitable inert solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel. Ensure all glassware is flame-dried.

-

Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Charge the flask with triethyl phosphite (1.0 equivalent) dissolved in dry toluene.

-

Add chloroacetone (1.0 equivalent) to the dropping funnel, optionally diluted with a small amount of dry toluene.

-

Cool the reaction flask in an ice bath to 0-5 °C.

-

Add the chloroacetone solution dropwise to the stirred triethyl phosphite solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using ³¹P NMR spectroscopy until the starting triethyl phosphite signal has disappeared.

-

Remove the solvent and the volatile byproduct (ethyl chloride) under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the structure of the product and distinguishing it from the Michaelis-Arbuzov byproduct.

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

Analysis:

-

³¹P NMR: This is the most direct method. The phosphorus atom in the vinyl phosphate product will have a distinct chemical shift compared to the starting phosphite and the β-ketophosphonate byproduct.

-

¹H NMR: The proton spectrum will show characteristic signals for the vinyl protons and the isopropenyl methyl group, which are absent in the Michaelis-Arbuzov product. The coupling constants between phosphorus and the vinyl protons are also diagnostic.

Expected NMR Data for this compound:

| Nucleus | Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ³¹P | P=O | ~ -5 to -10 | Singlet | - |

| ¹H | =CH₂ (vinyl) | ~ 4.2 - 4.5 | Multiplets | ⁴JHP, ²JHH |

| ¹H | -C-CH₃ (vinyl) | ~ 2.0 | Doublet | ⁴JHP |

| ¹H | -OCH₂CH₃ | ~ 4.1 | Quintet (dq) | ³JHH ≈ 7, ³JHP ≈ 7 |

| ¹H | -OCH₂CH₃ | ~ 1.3 | Triplet | ³JHH ≈ 7 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. [11]

Workflow Visualization

Conclusion

The formation of this compound via the Perkow reaction is a classic example of kinetic versus thermodynamic control in organic synthesis. While the Michaelis-Arbuzov reaction presents a constant competing pathway, a careful selection of substrates and reaction conditions—specifically the use of α-chloro or α-bromo ketones at lower temperatures in polar solvents—can effectively steer the reaction toward the desired vinyl phosphate product. The mechanistic insights, grounded in computational and experimental evidence, provide chemists with the necessary tools to harness this powerful reaction for applications in synthesis and chemical biology.

References

-

A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. ResearchGate. Available from: [Link]

-

Corral, I. et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517-6522. PubMed. Available from: [Link]

-

Corral, I. et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517-6522. ACS Publications. Available from: [Link]

-

Corral, I. et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis−Arbuzov. The Journal of Physical Chemistry A, 121(34), 6517-6522. ACS Publications. Available from: [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. Available from: [Link]

-

Perkow reaction. Wikipedia. Available from: [Link]

-

Wouters, J. et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(21), 14350-14354. National Center for Biotechnology Information. Available from: [Link]

- Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.

-

Perkow reaction. chemeurope.com. Available from: [Link]

-

Wouters, J. et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13, 14350-14354. RSC Publishing. Available from: [Link]

-

Wouters, J. et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13, 14350-14354. RSC Publishing. Available from: [Link]

-

Aitken, R. A. et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. Organic Chemistry Portal. Available from: [Link]

- Givens, R. S. et al. (2013). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, 9, 2194-2204.

-

Fernando, A. et al. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 27(21), 7495. MDPI. Available from: [Link]

-

Wouters, J. et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(21), 14350-14354. PubMed. Available from: [Link]

-

Wouters, J. et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13, 14350-14354. RSC Publishing. Available from: [Link]

- The Reaction of Phosphate Esters with Nucleophiles.

-

Ford-Moore, A. H. & Perry, B. J. Triethyl phosphite. Organic Syntheses, 31, 111. Available from: [Link]

-

Perkow reaction of phosphite with chloroacetoacetate. ResearchGate. Available from: [Link]

-

Richardson, R. M. & Wiemer, D. F. Diethyl Benzylphosphonate. Organic Syntheses, 84, 136. Available from: [Link]

Sources

- 1. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Perkow_reaction [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perkow reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Diethyl Isopropenyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Diethyl Isopropenyl Phosphate (CAS No. 5954-28-9), a reactive organophosphate ester with significant potential in synthetic chemistry and drug development. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles, elucidating the compound's physical and chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the mechanistic underpinnings of its reactivity and explores its potential applications as a phosphorylating agent, drawing parallels with related compounds to provide a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Enol Phosphates in Modern Chemistry

Enol phosphates are a class of organophosphorus compounds characterized by a phosphate group attached to an enolate moiety. This unique structural feature bestows upon them a versatile reactivity profile, making them valuable intermediates in organic synthesis and key players in various biological processes. This compound, as a member of this class, serves as a compelling case study for understanding the interplay of structure and reactivity. Its potential as a phosphorylating agent, a critical transformation in numerous biological and synthetic pathways, positions it as a compound of interest for drug discovery and development. This guide aims to provide a thorough technical overview of this compound, empowering researchers to harness its properties for their scientific endeavors.

Molecular Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section details the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Elucidation

-

Systematic Name: diethyl prop-1-en-2-yl phosphate[]

-

Common Synonyms: Diethyl 1-methylvinyl phosphate, Phosphoric acid, diethyl isopropenyl ester[]

The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an isopropenoxy group.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source |

| Physical Form | Liquid | [6] |

| Density | 1.065 g/cm³ | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | [2] |

| Purity | Typically ≥95% | [4] |

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is largely dictated by the electrophilic nature of the phosphorus center and the reactivity of the enol phosphate moiety.

Stability and Hazardous Decomposition

Like many organophosphate esters, this compound should be stored in a cool, dry place, sealed from moisture.[3] Organophosphates are generally susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. Thermal decomposition may produce hazardous oxides of phosphorus and carbon.

The Perkow Reaction: A Probable Synthetic Route

The Perkow reaction is a classic method for the synthesis of vinyl phosphates from trialkyl phosphites and α-haloketones.[7] This reaction represents a highly probable and efficient route for the laboratory-scale synthesis of this compound.

The reaction proceeds via the initial attack of the nucleophilic phosphorus atom of triethyl phosphite on the carbonyl carbon of an α-haloacetone (e.g., bromoacetone or chloroacetone). This is followed by a rearrangement and elimination of an ethyl halide to yield the enol phosphate product.[7]

Diagram 2: Proposed Synthesis via the Perkow Reaction

A simplified workflow of the Perkow reaction for synthesizing this compound.

Role as a Phosphorylating Agent

A key aspect of the chemical reactivity of enol phosphates is their ability to act as phosphorylating agents. The isopropenyl group can function as a good leaving group, facilitating the transfer of the diethyl phosphate moiety to a nucleophile. Recent studies on the analogous dimethyl isopropenyl phosphate have demonstrated its efficacy in the phosphorylation of alcohols, proceeding with good yields at room temperature.[8][9][10] This reaction generates acetone as the sole byproduct, highlighting the atom economy of this approach.[8][9][10] This reactivity is pivotal for its potential applications in the synthesis of biologically active phosphate esters, including prodrugs and nucleotide analogues.[8]

Experimental Protocols: Synthesis and Analysis

This section provides a generalized framework for the synthesis and analytical characterization of this compound, based on established methodologies for similar compounds.

Proposed Synthesis Protocol (Based on the Perkow Reaction)

Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Triethyl phosphite

-

Bromoacetone (or chloroacetone)

-

Anhydrous reaction solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Charge the flask with a solution of bromoacetone in the anhydrous solvent.

-

Slowly add triethyl phosphite to the stirred solution at room temperature via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete conversion.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, remove the solvent and the volatile ethyl bromide byproduct under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization Workflow

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Diagram 3: Analytical Workflow for Characterization

A logical flow for the purification and structural elucidation of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the isopropenyl group (singlets for the methyl and vinyl protons).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon environments in the molecule.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. A single peak in the characteristic chemical shift range for phosphate esters would be expected. The chemical shift for diethyl alkyl phosphonates typically falls in the range of δ 24-33 ppm.[11]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the P=O, P-O-C, and C=C functional groups.

Applications in Drug Development and Research

The unique reactivity of this compound opens up several avenues for its application in drug development and chemical biology research.

Phosphorylating Agent in Prodrug Synthesis

Phosphate esters are frequently incorporated into drug molecules to improve their solubility, bioavailability, and targeting. The ability of this compound to act as a phosphorylating agent under mild conditions makes it a potentially valuable reagent for the synthesis of phosphate prodrugs.

Chemical Probe for Studying Biological Systems

As a reactive phosphate ester, this compound could be utilized as a chemical probe to study the active sites of enzymes that interact with phosphate-containing substrates. Its reactivity could be harnessed to covalently label and identify such enzymes.

Toxicological Profile and Safety Considerations

Disclaimer: This information is for research and development purposes only. Appropriate safety precautions must be taken when handling this compound.

The toxicological properties of this compound have not been extensively studied. However, as an organophosphate, it should be handled with care. Many organophosphorus compounds are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function. Inhibition of this enzyme can lead to a range of adverse health effects.

A safety data sheet for this compound indicates that it should be handled with appropriate personal protective equipment.[2]

Conclusion and Future Perspectives

This compound is a reactive organophosphate with significant potential as a synthetic intermediate and a tool for chemical biology and drug discovery. Its probable synthesis via the Perkow reaction and its utility as a phosphorylating agent make it an attractive compound for further investigation. While specific experimental data on its physical properties and biological activity are currently limited, this guide provides a solid foundation for researchers to explore its potential. Future studies should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and exploration of its applications in areas such as prodrug development and as a chemical probe. A thorough toxicological evaluation is also warranted to ensure its safe handling and potential therapeutic applications.

References

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Vandegehuchte, A., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(21), 14337-14341. Retrieved from [Link]

-

Molbase. (n.d.). This compound - 5954-28-9, C7H15O4P, density... Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances. Retrieved from [Link]

-

University of Alberta. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkow reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Relevance to Public Health. In Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Phosphate Ester Flame Retardants. Toxzine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103). Retrieved from [Link]

-

University of California, Davis. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical and Physical Information. In Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

PubMed. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(20), 10566-10581. Retrieved from [Link]

-

Ecology Center. (n.d.). Phthalates: Toxic Chemicals in Vinyl Plastic. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl phosphate. In PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates.

-

Georganics. (n.d.). Diethyl phosphate - general description and application. Retrieved from [Link]

Sources

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. 5954-28-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 5954-28-9 [sigmaaldrich.com]

- 7. Perkow reaction - Wikipedia [en.wikipedia.org]

- 8. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]

- 10. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to Diethyl Isopropenyl Phosphate: A High-Efficacy Phosphorylating Agent for Modern Synthesis

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry and drug development.[1] The choice of phosphorylating agent is paramount, dictating reaction efficiency, selectivity, and scalability. This technical guide provides an in-depth analysis of diethyl isopropenyl phosphate (DIPP), an enol phosphate that has emerged as a highly efficient and atom-economical reagent for the phosphorylation of alcohols. We will explore its synthesis, mechanistic underpinnings, and field-proven protocols. A key advantage of DIPP is its use of an isopropenyl leaving group, which tautomerizes to acetone, a volatile and benign byproduct, rendering the phosphorylation reaction effectively irreversible and simplifying purification.[2][3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced phosphorylation methodologies.

Introduction: The Need for Advanced Phosphorylating Agents

The introduction of a phosphate moiety into a molecule can profoundly alter its biological activity, solubility, and stability. In biological systems, reversible phosphorylation events, governed by kinases and phosphatases, control vast signaling networks.[1] In medicinal chemistry, phosphorylation is a common strategy to create prodrugs with improved bioavailability.

Traditional phosphorylation methods often rely on highly reactive but poorly selective reagents like phosphorus oxychloride (POCl₃) or require multi-step sequences involving sensitive P(III) intermediates that necessitate subsequent oxidation.[2][5] These approaches can suffer from harsh reaction conditions, poor atom economy, and the formation of corrosive byproducts like HCl, complicating purification and limiting substrate scope.

Enol phosphates, such as this compound (DIPP), represent a more elegant and "green" alternative.[2] They operate as P(V) reagents in a redox-neutral manner, offering greater control and selectivity.[2] The defining feature of DIPP is its unique leaving group. Upon phosphoryl transfer, the isopropenyl group is released and tautomerizes into acetone, a low-boiling byproduct that can be easily removed by evaporation.[2][3][4] This thermodynamic driving force makes the reaction irreversible and highly efficient.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is essential for its safe and effective use.

| Property | Value | Source |

| CAS Number | 5954-28-9 | [6][7] |

| Molecular Formula | C₇H₁₅O₄P | N/A |

| Molecular Weight | 194.17 g/mol | [6] |

| Appearance | Colorless Liquid (Assumed) | N/A |

| Purity | ≥95% (Typical Commercial Grade) | [6] |

| Storage | Store at 2-8°C under an inert atmosphere. | [8] |

Synthesis of this compound

While DIPP is commercially available, understanding its synthesis provides insight into potential impurities. The most common method for preparing enol phosphates is the Perkow reaction . This reaction involves the treatment of an α-halo ketone with a trialkyl phosphite. For DIPP, this would involve the reaction of triethyl phosphite with chloro- or bromoacetone.

The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an ethyl halide to yield the enol phosphate product.

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of DIPP.

Mechanism of Phosphorylation: A Base-Catalyzed Transesterification

The phosphorylation of an alcohol (ROH) by DIPP is a transesterification reaction that is typically facilitated by a catalytic amount of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK).[2][3]

The mechanism proceeds through the following key steps:

-

Deprotonation: The catalytic base deprotonates the alcohol, generating a more nucleophilic alkoxide (RO⁻).

-

Nucleophilic Attack: The alkoxide attacks the electrophilic phosphorus center of DIPP. This forms a pentacoordinate phosphate intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the isopropenoxy leaving group.

-

Tautomerization: The resulting enolate rapidly and irreversibly tautomerizes to acetone. This final step acts as the thermodynamic sink that drives the reaction to completion.[2][4]

Reaction Mechanism Diagram

Caption: Base-catalyzed phosphorylation of an alcohol with DIPP.

A significant finding is that DIPP exhibits excellent chemoselectivity, preferentially phosphorylating primary alcohols over secondary alcohols.[2][4] This selectivity is a valuable asset in the synthesis of complex molecules with multiple hydroxyl groups.

Field-Proven Experimental Protocol

This protocol is a representative procedure for the phosphorylation of a primary alcohol using DIPP, adapted from established methodologies.[2] In-operando ³¹P-NMR spectroscopy is an excellent technique for monitoring the reaction's progress by observing the conversion of the DIPP starting material to the phosphorylated product.[2][3]

Materials and Reagents:

-

This compound (DIPP)

-

Primary alcohol substrate (e.g., 1-butanol)

-

Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware (Schlenk flask, syringes, etc.)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Dry a Schlenk flask under vacuum and backfill with argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq.) in anhydrous THF.

-

Addition of DIPP: Add this compound (1.1 eq.) to the solution via syringe.

-

Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Add the potassium tert-butoxide solution (7.5 mol%) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-24 hours.[2] The reaction can be monitored by TLC or ³¹P-NMR spectroscopy by taking aliquots at regular intervals.[2][3]

-

Quenching and Workup: Once the reaction is complete (as indicated by the consumption of DIPP), quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the resulting dialkyl phosphate product by flash column chromatography.

Substrate Scope and Yields

Studies have demonstrated the successful phosphorylation of various primary aliphatic alcohols using isopropenyl phosphates, with yields often being very high.[2]

| Substrate (Alcohol) | Catalyst (mol%) | Time (h) | Yield (Isolated) |

| 1-Butanol | t-BuOK (7.5%) | 3 | High |

| 1-Hexanol | t-BuOK (7.5%) | 3 | High |

| 1-Octanol | t-BuOK (7.5%) | 3 | High |

| Data adapted from analogous dimethyl isopropenyl phosphate systems which show similar reactivity.[2] |

Applications and Advantages

The DIPP methodology is applicable across various sectors of chemical and pharmaceutical development.

-

Prodrug Synthesis: Introduction of a phosphate group to a drug candidate can enhance its aqueous solubility and allow for targeted delivery.

-

Nucleotide Analogs: DIPP can be used in the synthesis of modified nucleotides for antiviral or anticancer research.

-

Signaling Pathway Probes: The synthesis of phosphorylated peptides and small molecules is crucial for studying biological signaling cascades.[1]

Key Advantages:

-

High Atom Economy: The only byproduct is acetone, which is volatile and easily removed.[2][4]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.[2]

-

Irreversible Reaction: The tautomerization of the leaving group drives the reaction to completion.[2]

-

High Selectivity: Shows a strong preference for phosphorylating primary alcohols.[2][4]

-

Catalytic Base: Avoids the need for stoichiometric amounts of base additives.[2]

Safety and Handling

While DIPP offers a safer profile than many traditional phosphorylating agents, standard laboratory safety precautions must be observed.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.[8]

-

Toxicity: Specific toxicity data for DIPP is limited. However, organophosphate compounds should generally be handled with care. Diethyl phosphate, a related hydrolysis product, is known to cause skin and eye irritation.[9][10]

Conclusion

This compound stands out as a superior phosphorylating agent for modern organic synthesis. Its clever design, which leverages an irreversible tautomerization to drive the reaction, results in a highly efficient, selective, and clean transformation. By operating under mild, base-catalyzed conditions, DIPP provides a robust and scalable method for the synthesis of phosphate esters, making it an invaluable tool for researchers in drug discovery, chemical biology, and materials science.

References

-

Wéry, J., Beckers, I., & De Vos, D. E. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances. Available at: [Link]

-

Wéry, J., Beckers, I., & De Vos, D. E. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. ResearchGate. Available at: [Link]

- Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.

-

Wéry, J., Beckers, I., & De Vos, D. E. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Publishing. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. Available at: [Link]

-

Wéry, J., Beckers, I., & De Vos, D. E. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. 960化工网. Available at: [Link]

-

Ahvazi, B., & Tieleman, D. P. (2019). Preparation of Phosphorylated Proteins for NMR Spectroscopy. PubMed - NIH. Available at: [Link]

-

Diethyl phosphate - general description and application. Georganics. Available at: [Link]

-

Givens, R. S., et al. (2012). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

da Silva, D. A., et al. (2021). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. MDPI. Available at: [Link]

-

Herschlag, D., & Lassila, J. K. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Herschlag Lab, Stanford University. Available at: [Link]

-

Diethyl phosphate. PubChem - NIH. Available at: [Link]

-

da Silva, D. A., et al. (2021). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. ResearchGate. Available at: [Link]

Sources

- 1. Preparation of Phosphorylated Proteins for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 5954-28-9|this compound|BLD Pharm [bldpharm.com]

- 8. biosynth.com [biosynth.com]

- 9. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 10. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Diethyl Isopropenyl Phosphate: A Comprehensive Technical Guide

Introduction

Diethyl isopropenyl phosphate (CAS 5954-28-9) is an organophosphate compound belonging to the class of enol phosphates. Its structure, featuring a phosphate group attached to an unsaturated isopropenyl moiety, imparts unique chemical reactivity that is of significant interest in organic synthesis. Enol phosphates are versatile intermediates, serving as synthetic equivalents of enolates and participating in a variety of transformations, including cross-coupling reactions and as phosphorylating agents.

The synthesis of this compound is often achieved via the Perkow reaction, where a trialkyl phosphite (triethyl phosphite) reacts with an α-haloketone (e.g., chloroacetone)[1]. This reaction competes with the Michaelis-Arbuzov reaction, which would yield a β-keto phosphonate. Therefore, unambiguous structural confirmation is paramount to ensure the desired enol phosphate regioisomer has been formed.

This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound. Due to the scarcity of publicly available experimental spectra for this specific molecule, this guide synthesizes data from closely related structural analogs and established principles of spectroscopy to present a reliable, predictive framework for its characterization. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral data.

Molecular Structure and Analysis Workflow

A robust analytical workflow is critical for the definitive identification of this compound. The process involves isolating the compound and subjecting it to a suite of spectroscopic techniques to probe its atomic composition, functional groups, and connectivity.

Caption: Molecular structure and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The presence of ¹H, ¹³C, and ³¹P nuclei, all NMR-active, allows for a comprehensive structural analysis.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for many organic molecules as it is chemically inert and has a well-defined residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin couplings.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum (¹³C{¹H}) to simplify the signals to singlets (or doublets due to C-P coupling). A larger number of scans is required due to the low natural abundance of ¹³C.

-

³¹P NMR Acquisition: Acquire a proton-decoupled spectrum (³¹P{¹H}). Use 85% phosphoric acid (H₃PO₄) as an external reference (δ = 0.0 ppm).

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The key features arise from the ethoxy groups and the unique isopropenyl moiety. The data presented below is predicted based on known values for diethyl phosphates and vinyl phosphates[2].

| Predicted Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| H_a | ~4.6-4.8 | d (or dd) | Jgem ≈ 1-2 Hz, ⁴JH-P ≈ 1-2 Hz | =CH₂ (geminal to CH₃) |

| H_b | ~4.8-5.0 | d (or dd) | Jgem ≈ 1-2 Hz, ⁴JH-P ≈ 4-5 Hz | =CH₂ (cis to CH₃-C-O) |

| -OCH₂- | ~4.1-4.3 | dq | ³JH-H ≈ 7.1 Hz, ³JH-P ≈ 8.0 Hz | Ethoxy Methylene |

| -CH₃ (Isopropenyl) | ~2.1-2.2 | s (or t) | ⁴JH-H ≈ 1-1.5 Hz | Isopropenyl Methyl |

| -CH₃ (Ethyl) | ~1.3-1.4 | t | ³JH-H ≈ 7.1 Hz | Ethoxy Methyl |

Interpretation of ¹H NMR Spectrum:

-

Isopropenyl Protons (H_a, H_b): The two terminal vinyl protons are diastereotopic and are expected to appear as two distinct signals in the 4.6-5.0 ppm range. Each will be a doublet due to geminal coupling to each other. They will also exhibit a small four-bond coupling to the phosphorus nucleus (⁴JH-P), further splitting the signals.

-

Isopropenyl Methyl Protons: The methyl group attached to the double bond is expected around 2.1-2.2 ppm. It may appear as a singlet or a narrow triplet due to small allylic coupling to the terminal vinyl protons.

-

Ethoxy Protons: The methylene (-OCH₂-) protons of the two ethyl groups will appear as a doublet of quartets (dq) around 4.1-4.3 ppm. The quartet arises from coupling to the adjacent methyl protons (³JH-H), and this entire pattern is split into a doublet by coupling to the phosphorus atom (³JH-P). The terminal methyl (-CH₃) protons appear as a simple triplet around 1.3-1.4 ppm.

1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton and the electronic environment of each carbon atom. Carbons closer to the electronegative phosphate group and the double bond are shifted downfield.

| Predicted Data | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| C1 | ~150-155 | ¹JC-P ≈ 170-180 Hz | =C-O (Isopropenyl) |

| C2 | ~95-100 | ²JC-P ≈ 8-10 Hz | =CH₂ (Isopropenyl) |

| C3 | ~63-65 | ²JC-P ≈ 6-8 Hz | -OCH₂- (Ethyl) |

| C4 | ~19-21 | ³JC-P ≈ 12-14 Hz | -CH₃ (Isopropenyl) |

| C5 | ~15-17 | ³JC-P ≈ 5-7 Hz | -CH₃ (Ethyl) |

Interpretation of ¹³C NMR Spectrum:

-

Vinyl Carbons (C1, C2): The carbon atom directly bonded to the phosphate oxygen (C1) is significantly deshielded, appearing far downfield (~150-155 ppm). It will show a large one-bond coupling to phosphorus (¹JC-P)[3]. The terminal vinyl carbon (C2) will appear further upfield (~95-100 ppm) with a smaller two-bond C-P coupling.

-

Ethoxy Carbons (C3, C5): The methylene carbon (C3) appears around 63-65 ppm, showing a two-bond coupling to phosphorus. The methyl carbon (C5) is found in the aliphatic region (~15-17 ppm) and exhibits a three-bond coupling to phosphorus.

-

Isopropenyl Methyl Carbon (C4): This methyl carbon will be in the 19-21 ppm range and also shows a three-bond coupling to the phosphorus atom.

1.3. ³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a simple yet powerful diagnostic tool for confirming the formation of the enol phosphate.

| Predicted Data | Chemical Shift (δ, ppm) | Multiplicity |

| P1 | -5 to -10 | Singlet |

Interpretation of ³¹P NMR Spectrum: In the proton-decoupled spectrum, this compound is expected to show a single sharp peak. The chemical shift for enol phosphates is typically found in the range of -5 to -10 ppm relative to H₃PO₄[4][5]. This upfield shift is highly characteristic and distinguishes it from potential byproducts like β-keto phosphonates, which resonate much further downfield (> +15 ppm), or unreacted triethyl phosphite (~ +138 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be easily obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

| Predicted Data | Wavenumber (cm⁻¹) | Intensity | Assignment |

| =C-H Stretch | ~3100 | Medium | Vinyl C-H stretch |

| C-H Stretch | 2850-3000 | Strong | Aliphatic C-H (ethyl, methyl) |

| C=C Stretch | ~1665 | Medium | Isopropenyl C=C stretch |

| P=O Stretch | ~1270 | Strong, Sharp | Phosphoryl group stretch |

| P-O-C Stretch | ~1030 | Strong | Asymmetric P-O-C stretch |

| =C-H Bend | ~900 | Medium | Out-of-plane vinyl C-H bend |

Interpretation of IR Spectrum: The IR spectrum provides a clear fingerprint for this compound. The most diagnostic peaks are:

-

A strong, sharp absorption around 1270 cm⁻¹ corresponding to the P=O (phosphoryl) stretch , a hallmark of phosphate esters[6].

-

A medium intensity peak around 1665 cm⁻¹ for the C=C double bond stretch , confirming the presence of the isopropenyl group.

-

A strong, broad band around 1030 cm⁻¹ attributed to the P-O-C stretching vibrations[6].

-

The presence of both sp² (~3100 cm⁻¹) and sp³ (2850-3000 cm⁻¹) C-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used. This high-energy method induces reproducible fragmentation, creating a characteristic mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

| Predicted Data | m/z | Identity |

| 194 | [M]⁺ | Molecular Ion |

| 166 | [M - C₂H₄]⁺ | Loss of ethylene via rearrangement |

| 155 | [M - C₃H₃]⁺ | Loss of propynyl radical |

| 137 | [(HO)₂P(O)OC(CH₃)=CH₂]⁺ | Loss of two ethylene molecules |

| 127 | [(EtO)(HO)PO₂]⁺ | Rearrangement and fragmentation ion |

Interpretation of Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 194 , confirming the molecular formula C₇H₁₅O₄P[7]. The fragmentation pattern of organophosphates can be complex, often involving rearrangements. Key expected fragments include:

-

Loss of neutral molecules like ethylene (28 Da) from the ethoxy groups via a McLafferty-type rearrangement, leading to a peak at m/z 166.

-

Cleavage of the P-O and C-O bonds, leading to various phosphorus-containing fragment ions.

Caption: Proposed key fragmentation pathways for this compound under EI-MS.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive connectivity map, with the ¹H spectrum clearly resolving the distinct protons of the isopropenyl and ethyl groups, and the ³¹P spectrum offering a diagnostic chemical shift around -5 to -10 ppm. IR spectroscopy confirms the presence of critical functional groups, most notably the P=O stretch (~1270 cm⁻¹) and the C=C stretch (~1665 cm⁻¹). Finally, mass spectrometry verifies the molecular weight (194 g/mol ) and provides a fragmentation pattern consistent with the proposed structure. Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of this compound, distinguishing it from synthetic precursors and potential isomeric byproducts.

References

-

Lichtenthaler, F. W. (1961). The Chemistry and Properties of Enol Phosphates. Chemical Reviews, 61(6), 607-649. Available at: [Link]

-

Perkow, W., Ullerich, K., & Meyer, F. (1952). Neue Phosphorsäure-ester des Enols von Aceton. Naturwissenschaften, 39(15), 353-353. Available at: [Link]

-

Shi, Y., et al. (2022). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Advances, 12(22), 13931-13935. Available at: [Link]

-

Wasielewski, C., & Krawczyk, E. (1976). Enol-keto tautomerism of α-ketophosphonates. Journal of the American Chemical Society, 98(11), 3301-3304. Available at: [Link]

-

Rieger, H., et al. (2021). Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. Nanomaterials, 11(8), 1949. Available at: [Link]

-

PubChem. (n.d.). Vinyl phosphate. National Center for Biotechnology Information. Available at: [Link]

-

MOLBASE. (2024). diethyl prop-1-en-2-yl phosphate price & availability. Available at: [Link]

-

NIST. (2021). Diethyl hydrogen phosphate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

Sources

Stability and Storage of Diethyl Isopropenyl Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the stability and optimal storage conditions for Diethyl Isopropenyl Phosphate (CAS 5954-28-9). As a reactive organophosphate ester, understanding its chemical liabilities is critical for maintaining its integrity in research and development settings. This document synthesizes established principles of organophosphorus chemistry with practical, field-proven insights to offer a comprehensive resource for handling and storing this compound. We will explore the key factors influencing its stability, including temperature, pH, light, and atmospheric conditions, and provide detailed protocols for its proper management to ensure experimental reproducibility and safety.

Introduction: The Chemical Nature of this compound

This compound is an organophosphate ester characterized by the presence of two ethyl ester groups and a reactive isopropenyl (1-methylvinyl) group attached to the central phosphate core. This unique structure confers specific reactivity that dictates its stability profile. The phosphorus atom is electrophilic, making it susceptible to nucleophilic attack, while the carbon-carbon double bond of the isopropenyl group introduces the potential for addition reactions, such as oxidation and polymerization.

A thorough understanding of these intrinsic chemical properties is the foundation for establishing appropriate storage and handling protocols. Failure to do so can lead to degradation of the compound, resulting in the formation of impurities that can compromise experimental outcomes and potentially introduce safety hazards.

Key Factors Influencing Stability

The stability of this compound is not absolute and is influenced by a confluence of environmental factors. This section delves into the primary drivers of its degradation.

Hydrolytic Stability

Like most phosphate esters, this compound is susceptible to hydrolysis, a reaction in which water cleaves the phosphoester bonds. This process can be catalyzed by both acids and bases, with the rate of degradation being significantly pH-dependent.

The general mechanism for the hydrolysis of phosphate esters can proceed through different pathways, often involving a nucleophilic attack on the phosphorus atom[1][2][3]. The presence of the electron-withdrawing isopropenyl group can influence the electrophilicity of the phosphorus center, potentially affecting the rate of hydrolysis.

Expected pH-Stability Profile:

-

Acidic Conditions (pH < 7): While generally more stable than under basic conditions, slow hydrolysis can still occur, particularly at elevated temperatures.

-

Neutral Conditions (pH ≈ 7): The rate of hydrolysis is typically at its minimum.

-

Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated due to the increased concentration of the hydroxide ion (OH-), a potent nucleophile.

The primary hydrolysis products are expected to be diethyl phosphate and acetone, resulting from the cleavage of the isopropenyl phosphate bond.

Experimental Protocol: pH-Dependent Hydrolysis Study

A robust method for determining the hydrolytic stability of this compound involves the following steps:

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C and 40°C).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the remaining this compound and the formation of degradation products using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[4][5][6].

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the rate constants at each pH.

Thermal Stability

Elevated temperatures can induce the thermal degradation of this compound. The primary thermal degradation pathway for many alkyl phosphate esters is the elimination of a phosphorus acid, which can occur at relatively low temperatures for some compounds[7][8][9]. For this compound, this could involve the elimination of diethyl phosphoric acid and the formation of allene or propyne.

The presence of impurities from the synthesis process can also impact thermal stability. Therefore, using a highly purified compound is crucial for applications requiring heating.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique to assess the thermal stability of a compound.

-

Sample Preparation: Place a small, accurately weighed sample of this compound into a TGA crucible.

-

Instrument Setup: Program the TGA instrument with a defined temperature ramp (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: Heat the sample and record the mass loss as a function of temperature.

-

Interpretation: The onset temperature of mass loss indicates the beginning of thermal decomposition.

Photostability

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate photochemical degradation of organic molecules. For this compound, the double bond in the isopropenyl group is a potential chromophore that could absorb UV light, leading to isomerization, polymerization, or other photochemical reactions[10][11][12].

To mitigate photodegradation, the compound should be stored in amber or opaque containers that block UV light.

Oxidative Stability and Reactivity of the Isopropenyl Group

The carbon-carbon double bond in the isopropenyl group is susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or radical initiators, can lead to the formation of epoxides, peroxides, or cleavage of the double bond.

Furthermore, the isopropenyl group can undergo radical-initiated polymerization, leading to the formation of oligomeric or polymeric impurities. This process can be accelerated by heat, light, or the presence of radical initiators.

Recommended Storage Conditions

Based on the chemical liabilities of this compound, the following storage conditions are recommended to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [13] | Minimizes the rates of hydrolysis, thermal degradation, and potential polymerization. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the isopropenyl group. |

| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to moisture and UV light. |

| Purity | High Purity (≥95%) [14] | Minimizes the presence of catalytic impurities that can accelerate degradation. |

Handling and In-Use Stability

Proper handling techniques are as crucial as storage conditions for maintaining the integrity of this compound.

-

Inert Atmosphere: When handling the compound, especially for extended periods or at elevated temperatures, it is advisable to work under an inert atmosphere to prevent oxidation.

-

Moisture Control: Avoid exposure to atmospheric moisture. Use dry solvents and glassware.

-

Temperature Control: For reactions or manipulations at elevated temperatures, minimize the duration of heating to prevent thermal decomposition.

-

pH Control: In aqueous solutions, maintain the pH as close to neutral as possible to minimize hydrolysis. If the experimental conditions require acidic or basic media, be aware of the potential for accelerated degradation.

Degradation Pathways and Monitoring

Understanding the potential degradation pathways is essential for troubleshooting and for developing analytical methods to assess the purity of this compound.

Primary Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound.

Sources

- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]